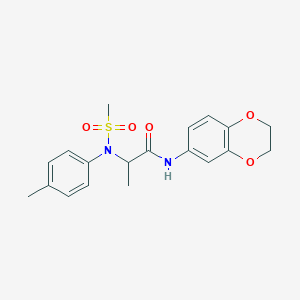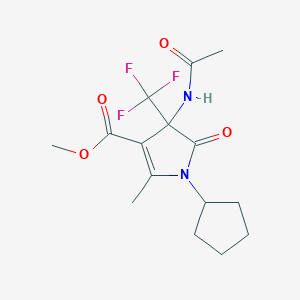![molecular formula C17H26ClNO3 B4167453 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167453.png)
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as AHPP and is a member of the family of aryl ketones. AHPP has been studied for its ability to modulate various physiological and biochemical processes in the human body.
Mécanisme D'action
The mechanism of action of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride is not fully understood. However, it has been suggested that AHPP may modulate the production of cytokines and chemokines, which are involved in the immune response. AHPP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. AHPP has also been found to enhance the immune response and inhibit the growth of cancer cells in vitro. Additionally, AHPP has been found to have antipyretic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has several advantages and limitations for lab experiments. One advantage is that it exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying these processes in animal models. Additionally, AHPP has been found to enhance the immune response, which makes it a potential candidate for the development of immunomodulatory drugs. However, one limitation of AHPP is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in lab experiments.
Orientations Futures
There are several future directions for the study of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride. One direction is to further investigate its mechanism of action, which will help to better understand its effects on various physiological and biochemical processes. Additionally, AHPP could be studied for its potential applications in the treatment of cancer and infectious diseases. Another future direction is to develop derivatives of AHPP that exhibit improved pharmacological properties, such as increased potency and selectivity. Overall, the study of 1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has the potential to lead to the development of novel drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. AHPP has also been studied for its ability to modulate the immune system and has been found to enhance the immune response in animal models. Additionally, AHPP has been studied for its potential applications in the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
1-[2-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14(19)16-8-4-5-9-17(16)21-13-15(20)12-18-10-6-2-3-7-11-18;/h4-5,8-9,15,20H,2-3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYALRUMOGIKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)
![4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B4167376.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)
![methyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167391.png)
![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)
![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
